molecular formula C5H8N2O3 B12365722 6-Oxo-1,2-diazinane-4-carboxylic acid

6-Oxo-1,2-diazinane-4-carboxylic acid

Cat. No.: B12365722
M. Wt: 144.13 g/mol
InChI Key: SKLOQXXKXKYLRK-UHFFFAOYSA-N
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Description

6-Oxo-1,2-diazinane-4-carboxylic acid (CAS: 1708157-72-5) is a heterocyclic compound featuring a six-membered diazinane ring with a ketone group at position 6 and a carboxylic acid substituent at position 2. Its molecular formula is C₅H₈N₂O₃, with a molecular weight of 144.13 g/mol . The compound’s structure combines both hydrogen-bonding (carboxylic acid) and electron-withdrawing (ketone) moieties, making it a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or coordination complexes.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-oxodiazinane-4-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

SKLOQXXKXKYLRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of 6-Oxo-1,2-diazinane-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2-diazinane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

6-Oxo-1,2-diazinane-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-1,2-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The presence of the ketone and carboxylic acid functional groups allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Key Properties

Parameter Value
Molecular Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
CAS Number 1708157-72-5
MDL Number MFCD27988194
Storage Not specified (likely ambient)

Comparison with Structurally Similar Compounds

2-[(tert-Butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic Acid

  • Molecular Formula : C₁₀H₁₆N₂O₅
  • Molecular Weight : 244.247 g/mol
  • Key Differences :
    • Incorporates a tert-butoxycarbonyl (Boc) protecting group at position 2, enhancing steric bulk and stability.
    • The Boc group renders this derivative more suitable for peptide synthesis, where temporary protection of amines is required.
    • Higher molecular weight (244 vs. 144 g/mol) reduces solubility in polar solvents compared to the parent compound.

Applications : Primarily used as an intermediate in multi-step organic syntheses, particularly where selective deprotection is needed .

Pyridazinone Derivatives (e.g., Imidazolo[2,1-b]thiadiazole Derivatives)

  • Example Structure : Synthesized from oxirane-carboxylic acid intermediates (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane carboxylic acid) .
  • Key Differences: Pyridazinone core replaces the diazinane ring, introducing aromaticity and planar geometry. Additional substituents (e.g., aryl, thiadiazole) enhance π-π stacking and electronic interactions, making these compounds relevant in medicinal chemistry. Higher complexity in reactivity, such as susceptibility to electrophilic/nucleophilic attacks on the thiadiazole ring .

Quinoline-4-carboxylic Acid Derivatives

  • Examples: 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 62542-44-3) 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1617517-82-4)
  • Key Differences: Aromatic quinoline backbone vs. saturated diazinane ring, leading to distinct electronic properties (e.g., UV absorbance, fluorescence). Methyl substituents modulate lipophilicity and bioavailability. Structural similarity scores (~0.95–0.96) suggest overlapping functional groups (ketone + carboxylic acid) but divergent core architectures .

Applications : Explored as fluorophores, enzyme inhibitors, or metal chelators due to their rigid aromatic systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
6-Oxo-1,2-diazinane-4-carboxylic acid C₅H₈N₂O₃ 144.13 Carboxylic acid, ketone Organic synthesis
2-[(tert-Butoxy)carbonyl] derivative C₁₀H₁₆N₂O₅ 244.25 Boc-protected amine, ketone Peptide synthesis
Imidazolo[2,1-b]thiadiazole derivatives Varies ~300–400 Thiadiazole, pyridazinone Antimicrobial agents
Quinoline-4-carboxylic acid derivatives C₁₁H₉NO₃ 203.20 Quinoline, ketone Fluorescent probes

Research Findings and Trends

  • Reactivity : The parent compound (6-oxo-1,2-diazinane-4-carboxylic acid) exhibits nucleophilic behavior at the ketone oxygen and electrophilic character at the carboxylic acid, enabling condensations or cycloadditions. In contrast, Boc-protected derivatives prioritize amine-group compatibility in solid-phase syntheses .
  • Bioactivity: Pyridazinone and quinoline derivatives show higher promise in drug discovery due to aromaticity-driven target binding, whereas diazinane derivatives are less explored beyond synthetic intermediates .
  • Synthetic Utility : The simplicity of 6-oxo-1,2-diazinane-4-carboxylic acid makes it a cost-effective building block, while bulkier analogs (e.g., Boc-protected) are niche reagents .

Biological Activity

6-Oxo-1,2-diazinane-4-carboxylic acid is a heterocyclic compound characterized by its unique diazinane ring structure, which includes a ketone and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological targets.

The molecular formula of 6-Oxo-1,2-diazinane-4-carboxylic acid is C5H8N2O3C_5H_8N_2O_3, with a molecular weight of approximately 144.13 g/mol. Key physical properties include:

  • Density : 1.343 g/cm³
  • Boiling Point : 493.7ºC at 760 mmHg
  • Flash Point : 252.4ºC

These properties facilitate its use in various chemical reactions and applications.

The biological activity of 6-Oxo-1,2-diazinane-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the ketone and carboxylic acid groups allows the compound to form hydrogen bonds and engage in other interactions that influence the activity of these targets. This interaction may result in the compound acting as an inhibitor or activator , depending on the context of its application.

Enzyme Inhibition

Research indicates that 6-Oxo-1,2-diazinane-4-carboxylic acid exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has shown promise as an inhibitor of human leukocyte elastase, which is important in inflammatory responses .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Study on Enzyme Interaction

In a study examining the interaction between 6-Oxo-1,2-diazinane-4-carboxylic acid and human leukocyte elastase, it was found that the compound could significantly inhibit the enzyme's activity. The inhibition constant kik_i was reported to be 107,000M1s1107,000\,M^{-1}\cdot s^{-1}, demonstrating its potency as an enzyme inhibitor .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that it inhibited growth at concentrations as low as 50μg/mL50\,\mu g/mL, suggesting it may serve as a lead compound for further drug development targeting bacterial infections.

Applications in Drug Development

Given its biological activities, 6-Oxo-1,2-diazinane-4-carboxylic acid is being explored for therapeutic applications. Its role as an enzyme inhibitor positions it as a candidate for drug development aimed at treating diseases associated with enzyme dysregulation, such as chronic inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
6-Oxo-1,2-diazinane-4-carboxylic acidC5H8N2O3C_5H_8N_2O_3144.13 g/molEnzyme inhibition, antimicrobial
Other diazinane derivativesVariesVariesVarious biological activities

This table highlights the comparative aspects of 6-Oxo-1,2-diazinane-4-carboxylic acid with other similar compounds.

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